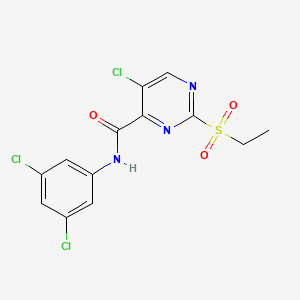
3-(4-(Difluoromethoxy)phenyl)-1-(furan-2-yl)-3-(quinolin-8-ylthio)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Difluoromethoxy)phenyl)-1-(furan-2-yl)-3-(quinolin-8-ylthio)propan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Difluoromethoxy)phenyl)-1-(furan-2-yl)-3-(quinolin-8-ylthio)propan-1-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan-2-yl group: Starting with a furan derivative, the furan-2-yl group can be introduced through electrophilic substitution reactions.
Introduction of the quinolin-8-ylthio group: This step may involve the use of quinoline derivatives and thiolating agents under specific conditions.
Attachment of the difluoromethoxyphenyl group: This can be achieved through nucleophilic aromatic substitution reactions using difluoromethoxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of reaction conditions to optimize product formation.
化学反応の分析
Types of Reactions
3-(4-(Difluoromethoxy)phenyl)-1-(furan-2-yl)-3-(quinolin-8-ylthio)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(4-(Difluoromethoxy)phenyl)-1-(furan-2-yl)-3-(quinolin-8-ylthio)propan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
類似化合物との比較
Similar Compounds
- 3-(4-Methoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylthio)propan-1-one
- 3-(4-Fluorophenyl)-1-(furan-2-yl)-3-(quinolin-8-ylthio)propan-1-one
Uniqueness
The presence of the difluoromethoxy group in 3-(4-(Difluoromethoxy)phenyl)-1-(furan-2-yl)-3-(quinolin-8-ylthio)propan-1-one imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from similar compounds.
特性
分子式 |
C23H17F2NO3S |
|---|---|
分子量 |
425.4 g/mol |
IUPAC名 |
3-[4-(difluoromethoxy)phenyl]-1-(furan-2-yl)-3-quinolin-8-ylsulfanylpropan-1-one |
InChI |
InChI=1S/C23H17F2NO3S/c24-23(25)29-17-10-8-15(9-11-17)21(14-18(27)19-6-3-13-28-19)30-20-7-1-4-16-5-2-12-26-22(16)20/h1-13,21,23H,14H2 |
InChIキー |
SOHASHHVCVTIFD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)SC(CC(=O)C3=CC=CO3)C4=CC=C(C=C4)OC(F)F)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B12161062.png)
![N-(3-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12161079.png)
![N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide](/img/structure/B12161081.png)

![2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B12161090.png)
![N'-[(Z)-(2-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161114.png)

![methyl 2-({[4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12161125.png)
![8-(2-hydroxyethylamino)-13,14-dimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B12161128.png)


![9-(4-chlorophenyl)-7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B12161153.png)
![N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~9~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B12161160.png)
![(4E)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12161165.png)
